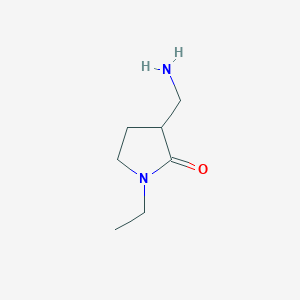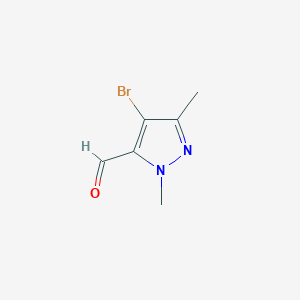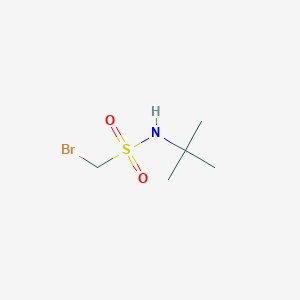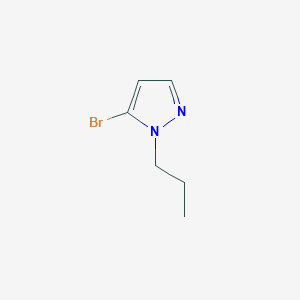![molecular formula C7H5BrN2S B1380830 2-Bromothieno[3,2-c]pyridin-4-amine CAS No. 1784280-46-1](/img/structure/B1380830.png)
2-Bromothieno[3,2-c]pyridin-4-amine
Vue d'ensemble
Description
“2-Bromothieno[3,2-c]pyridin-4-amine” is a chemical compound with the molecular formula C7H5BrN2S . It is used as a medical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves several steps and requires specific conditions . The success of the cyclization to pyrimidine depends on the nucleophilic character of the aminomethylidine group or its derived anion .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6BrN2S/c8-6-3-4-5 (11-6)1-2-10-7 (4)9/h1-3,11H, (H2,9,10) and the InChI key: IZZAWBNXIJZNNA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions of the reaction . For example, the use of tributylamine as an additive in this process was shown to facilitate E / Z ‐isomerization of the intermediate vinyl isocyanate and lower the temperature necessary for the overall thermal process .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.1 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Fluorescence Behavior in Derivatives
- Thieno[3, 2-c]pyridine derivatives, synthesized using 2-bromothieno[3,2-c]pyridin-4-amine, demonstrate significant fluorescence properties. The effect of donor-acceptor substituent on absorption, emission properties, and fluorescent quantum yield of new thienopyridine derivatives was a key focus of research by Toche and Chavan (2013) (Toche & Chavan, 2013).
Role in Drug Discovery
- This compound is a crucial building block in drug discovery, as demonstrated by its regioselective, mild bromination yielding good yields for subsequent cross-coupling reactions, explored in research by Lucas et al. (2015) (Lucas et al., 2015).
Synthesis of N-Functionalized Dithieno[3,2-b:2',3'-d]Pyrroles
- N-Functionalized dithieno[3,2-b:2',3'-d]pyrroles were synthesized through a process involving 3-bromothieno[3,2-c]pyridin-4-amine, providing a general synthetic route for the preparation of these compounds, as reported by Ogawa and Rasmussen (2003) (Ogawa & Rasmussen, 2003).
Role in Synthesis of Kinase Inhibitors
- A novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, synthesized using this compound, showed significant potential as multitarget Ser/Thr kinases inhibitors. This research by Loidreau et al. (2015) highlights the compound's role in the design of kinase inhibitors (Loidreau et al., 2015).
Application in Tumor Cell Growth Inhibition
- Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylates, synthesized using this compound, were evaluated for their inhibitory activity on tumor cell growth. The research conducted by Queiroz et al. (2011) investigated the structure-activity relationships and effects on cell cycle and apoptosis in tumor cells (Queiroz et al., 2011).
Propriétés
IUPAC Name |
2-bromothieno[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAWBNXIJZNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)







![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
